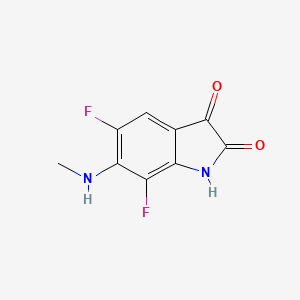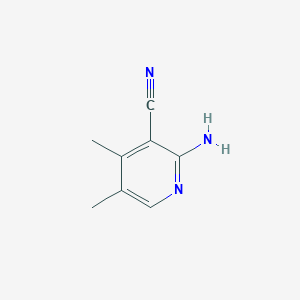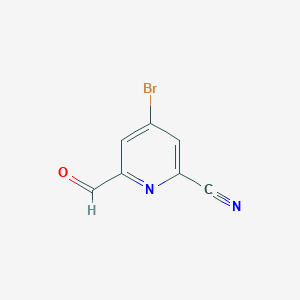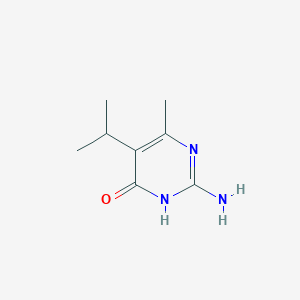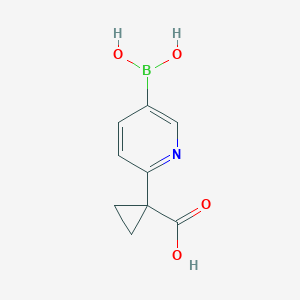
1-(5-Borono-2-pyridinyl)cyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Boronopyridin-2-yl)cyclopropane-1-carboxylicacid is a compound that features a cyclopropane ring attached to a pyridine ring with a boronic acid group
準備方法
The synthesis of 1-(5-Boronopyridin-2-yl)cyclopropane-1-carboxylicacid typically involves the use of boronic acid derivatives and cyclopropane intermediates. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed under aqueous or organic solvent conditions.
化学反応の分析
1-(5-Boronopyridin-2-yl)cyclopropane-1-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases (e.g., potassium carbonate), and oxidizing agents (e.g., hydrogen peroxide). The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(5-Boronopyridin-2-yl)cyclopropane-1-carboxylicacid has several scientific research applications:
作用機序
The mechanism of action of 1-(5-Boronopyridin-2-yl)cyclopropane-1-carboxylicacid involves its ability to form stable boron-carbon bonds. This property allows it to participate in various chemical reactions, such as cross-coupling and hydrolysis. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
類似化合物との比較
1-(5-Boronopyridin-2-yl)cyclopropane-1-carboxylicacid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Commonly used in Suzuki–Miyaura coupling reactions.
Pinacol boronic esters: Known for their stability and use in organic synthesis.
β-Boryl cyclopropanes: Similar in structure but differ in the type of boron-carbon bonds and their reactivity.
特性
分子式 |
C9H10BNO4 |
|---|---|
分子量 |
206.99 g/mol |
IUPAC名 |
1-(5-boronopyridin-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H10BNO4/c12-8(13)9(3-4-9)7-2-1-6(5-11-7)10(14)15/h1-2,5,14-15H,3-4H2,(H,12,13) |
InChIキー |
DCMPHSVMCMJYEV-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(C=C1)C2(CC2)C(=O)O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


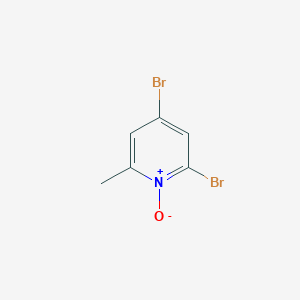
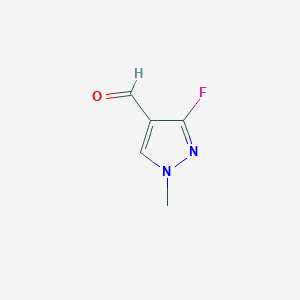
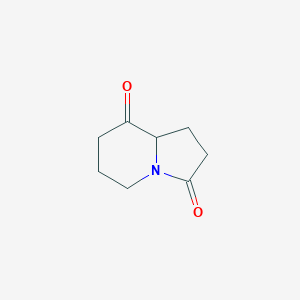
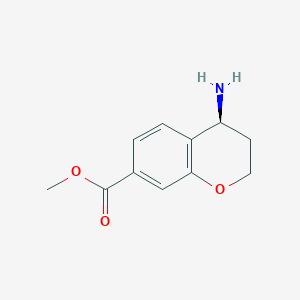

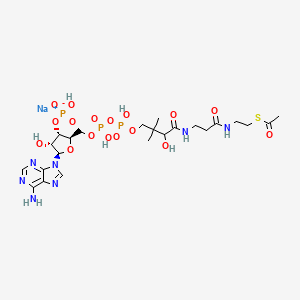
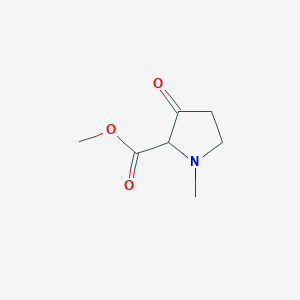
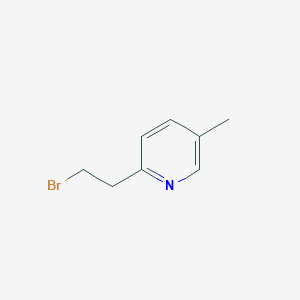
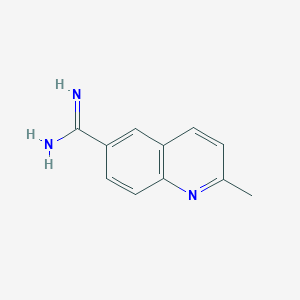
![3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoicacid](/img/structure/B13121188.png)
